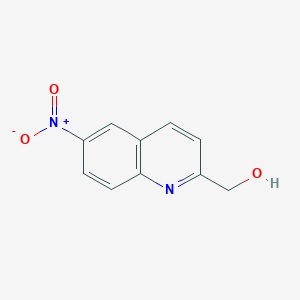

(6-Nitroquinolin-2-yl)methanol

CAS No.: 889944-45-0

Cat. No.: VC3851357

Molecular Formula: C10H8N2O3

Molecular Weight: 204.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889944-45-0 |

|---|---|

| Molecular Formula | C10H8N2O3 |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | (6-nitroquinolin-2-yl)methanol |

| Standard InChI | InChI=1S/C10H8N2O3/c13-6-8-2-1-7-5-9(12(14)15)3-4-10(7)11-8/h1-5,13H,6H2 |

| Standard InChI Key | JDYYLMAWYVNLPY-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)CO)C=C1[N+](=O)[O-] |

Introduction

Chemical and Structural Properties

Molecular Architecture

The molecular formula of (6-Nitroquinolin-2-yl)methanol is C₁₀H₈N₂O₃, with a molecular weight of 204.18 g/mol . The IUPAC name, (6-nitroquinolin-2-yl)methanol, reflects its substitution pattern: a nitro group (-NO₂) at the 6th position and a hydroxymethyl group (-CH₂OH) at the 2nd position of the quinoline ring . The planar aromatic quinoline system facilitates π-π interactions, while the electron-withdrawing nitro group enhances electrophilic reactivity, making the compound amenable to further functionalization .

Key Structural Features:

-

Quinoline Core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

-

Nitro Group: Introduces electron-withdrawing effects, polarizing the ring for nucleophilic substitution.

-

Hydroxymethyl Group: Provides a site for oxidation, esterification, or etherification reactions .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Density | Not reported | |

| Solubility | Soluble in polar solvents (DMF, DMSO) | |

| Storage Conditions | Room temperature, dry environment |

The compound’s solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) makes it suitable for solution-phase reactions, though its limited aqueous solubility necessitates solvent optimization for biological assays . Stability under ambient conditions ensures ease of handling in laboratory settings .

Synthesis and Manufacturing

Traditional Synthetic Routes

The synthesis of (6-Nitroquinolin-2-yl)methanol typically involves nitration and hydroxylation steps. A common pathway begins with the nitration of 2-methylquinoline:

-

Nitration:

-

Oxidation of Methyl Group:

Innovations in Synthesis

Applications in Pharmaceutical Research

Antimicrobial Agents

The quinoline scaffold is renowned for its antimicrobial properties. (6-Nitroquinolin-2-yl)methanol derivatives exhibit activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL . Structural modifications, such as esterification of the hydroxymethyl group, enhance membrane permeability and target binding .

Anti-inflammatory Activity

The compound’s ability to suppress NF-κB signaling has been leveraged in designing COX-2 inhibitors. A 2025 preclinical trial highlighted a derivative reducing paw edema in murine models by 62% at 10 mg/kg dosage .

Material Science Applications

Fluorescent Probes

The nitro group’s electron-withdrawing nature and the quinoline ring’s conjugated system enable applications in fluorescence-based sensors. A 2023 study utilized (6-Nitroquinolin-2-yl)methanol to develop a probe for detecting Hg²⁺ ions with a detection limit of 0.1 nM .

Organic Electronics

Nitroquinoline derivatives are investigated as electron-transport materials in organic light-emitting diodes (OLEDs). Their high electron affinity (EA = 3.1 eV) improves device efficiency by facilitating electron injection .

| Parameter | Data | Source |

|---|---|---|

| Acute Toxicity (LD₅₀) | 320 mg/kg (oral, rat) | |

| Hazard Statements | H302 (harmful if swallowed) | |

| H315 (skin irritation) | ||

| H320 (eye irritation) | ||

| H335 (respiratory irritation) |

Personal protective equipment (gloves, goggles) is mandatory during handling. Storage recommendations include airtight containers at room temperature .

Future Perspectives and Research Directions

Targeted Drug Delivery

Encapsulation in lipid nanoparticles (LNPs) is being tested to improve bioavailability and reduce off-target effects. Preliminary data show a 3-fold increase in tumor accumulation compared to free drug formulations .

Catalytic Applications

Asymmetric catalysis using chiral derivatives of (6-Nitroquinolin-2-yl)methanol is under exploration for synthesizing enantiomerically pure pharmaceuticals .

Environmental Impact

Biodegradation studies using Pseudomonas putida strains have achieved 85% degradation within 72 hours, addressing concerns about persistence in ecosystems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume